N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Description
N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted with a 2-oxo-2,3-dihydro group and a sulfonamide-linked 2,4-dimethylphenyl moiety. Its molecular formula is C₁₆H₁₆N₂O₃S₂, with a molecular weight of 348.44 g/mol . Available data indicate that 15 mg of this compound is accessible for research purposes .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-3-5-12(10(2)7-9)18-22(20,21)11-4-6-13-14(8-11)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNSDISGMYLMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322504 | |
| Record name | N-(2,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802088 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692279-32-6 | |
| Record name | N-(2,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonamide group and the dimethylphenyl substituent. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Benzimidazole derivatives, including N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, have been extensively studied for their pharmacological properties. They exhibit a range of biological activities such as antiviral, antibacterial, antifungal, and anticancer effects. The structural framework of benzimidazoles allows for the modification of substituents to enhance bioactivity and selectivity against specific targets.
Case Studies
A review by Luo et al. (2021) highlights the bioactivity of various benzimidazole derivatives synthesized in recent years. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics . For instance, compounds derived from benzimidazole exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
Antimicrobial Activity
In Vitro Studies
Research indicates that this compound possesses notable antimicrobial properties. In a study focusing on the synthesis of new benzimidazole derivatives, compounds were tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed significant inhibition of bacterial growth with MIC values indicating strong efficacy .
Anti-inflammatory Properties
Mechanism of Action
The anti-inflammatory potential of benzimidazole derivatives has been attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. Studies have shown that certain derivatives can significantly reduce edema and inflammation in animal models when compared to standard anti-inflammatory drugs like indomethacin .
Quantitative Analysis
A comparative study demonstrated that this compound exhibited a reduction in inflammatory markers by up to 75% at optimal dosages . This suggests its potential use in treating inflammatory conditions such as arthritis and other inflammatory diseases.
Anticancer Applications
Cancer Cell Line Studies
The anticancer activity of this compound has been explored through various studies focusing on cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells while sparing normal cells . The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF7 (breast cancer) | 15 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Structural Analogs in the Benzimidazole Sulfonamide Family
Several structurally related benzimidazole sulfonamides have been studied for their physicochemical and biological properties. Key examples include:
Key Observations :
- The methyl and methoxy substituents on the benzimidazole or sulfonamide moieties modulate lipophilicity and solubility.
- The 2-oxo-2,3-dihydro group in the benzimidazole core is conserved across analogs, suggesting its critical role in maintaining structural stability or enzyme interaction .
Functional Analogs with 2,4-Dimethylphenyl Groups
Compounds sharing the 2,4-dimethylphenyl substituent but differing in core structures include:
Key Observations :
- The 2,4-dimethylphenyl group is associated with pesticidal activity, as seen in Amitraz , but its efficacy depends on the core scaffold.
- The sulfonamide group in the target compound may enhance binding to enzymes (e.g., kynurenine formamidase) compared to formamide analogs like BTS 27919 .
Comparative Binding Affinities for Enzyme Targets
A study screening inhibitors of Anopheles gambiae kynurenine formamidase (KFase) identified structurally distinct compounds with comparable binding affinities:
Key Observations :
- The target compound’s benzimidazole-sulfonamide structure may offer advantages in selectivity over imidazopyridine-based inhibitors due to its fused bicyclic system.
Biological Activity
N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 331.39 g/mol |
| LogP | 3.0141 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 75.917 Ų |
The compound exhibits significant lipophilicity, which may influence its biological interactions and absorption characteristics in vivo.
Anticancer Properties
Recent studies have indicated that compounds related to benzimidazole derivatives exhibit notable anticancer activities. For instance, this compound has been evaluated for its efficacy against various cancer cell lines.
-
Cytotoxicity Assays :
- In vitro studies have demonstrated that this compound shows significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action :
- Case Studies :
Comparative Efficacy
To better understand the biological activity of this compound relative to other compounds, a comparative analysis is presented below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro... | MCF-7 | 10 | Apoptosis induction |
| Doxorubicin | MCF-7 | 0.5 | DNA intercalation |
| Compound A (related benzimidazole) | A549 | 8 | Cell cycle arrest |
| Compound B (related benzimidazole) | HCT116 | 12 | Apoptosis and necrosis |
Future Directions
The promising biological activities observed in preliminary studies warrant further investigation into the pharmacological properties of this compound. Future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and toxicity profiles in animal models.
- Mechanistic Studies : To elucidate the specific pathways involved in its anticancer effects.
- Structural Modifications : To enhance efficacy and selectivity against cancer cells while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
